3-Allyl-4-methyl-benzoic acid hydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methyl-3-prop-2-enylbenzohydrazide |
InChI |
InChI=1S/C11H14N2O/c1-3-4-9-7-10(11(14)13-12)6-5-8(9)2/h3,5-7H,1,4,12H2,2H3,(H,13,14) |
InChI Key |
AQQORFQTKMETHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)CC=C |
Origin of Product |
United States |
Synthetic Strategies for 3 Allyl 4 Methyl Benzoic Acid Hydrazide and Analogues
Precursor Synthesis of 3-Allyl-4-methyl-benzoic acid Derivatives
The foundational step in the synthesis of the target hydrazide is the preparation of the corresponding 3-allyl-4-methyl-benzoic acid or its ester derivative. This can be achieved through several established chemical transformations.
Esterification Methodologies for Benzoic Acid Methyl Esters
A common and direct route to obtaining a precursor for hydrazinolysis is the esterification of 3-allyl-4-methyl-benzoic acid. The Fischer esterification is a widely employed method, involving the reaction of the carboxylic acid with an alcohol, typically methanol, in the presence of a strong acid catalyst such as sulfuric acid or thionyl chloride. nih.gov The reaction is generally heated to reflux to drive the equilibrium towards the formation of the methyl ester. nih.govorientjchem.org
Table 1: Parameters for a Typical Fischer Esterification Reaction
| Parameter | Condition |
| Starting Material | 3-Allyl-4-methyl-benzoic acid |
| Reagent | Methanol (in excess) |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Reaction Time | 4-24 hours |
This methodology is effective for a range of substituted benzoic acids, yielding the corresponding methyl esters in good to excellent yields. nih.gov
Alternative Routes to Substituted Benzoic Acid Intermediates
The synthesis of the 3-allyl-4-methyl-benzoic acid intermediate itself can be approached from different starting materials. One plausible route involves the Friedel-Crafts alkylation of a suitable benzene (B151609) derivative, followed by functional group manipulations. For instance, one could start with toluene (B28343) and introduce the allyl group via a Friedel-Crafts allylation. Subsequent oxidation of the methyl group would then yield the desired benzoic acid. It is important to consider the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.
Another strategy could involve the use of organometallic coupling reactions to introduce the allyl group to a pre-functionalized aromatic ring. For example, a Grignard reagent prepared from an appropriately substituted bromotoluene could react with an allyl halide in the presence of a suitable catalyst.
Hydrazinolysis Reactions for Benzoic Acid Hydrazide Formation
The key step in the formation of the title compound is the conversion of the benzoic acid ester to the corresponding hydrazide through reaction with hydrazine (B178648).
Conventional Synthetic Approaches
The most common method for synthesizing benzoic acid hydrazides is the hydrazinolysis of their corresponding esters. google.com This nucleophilic acyl substitution reaction involves reacting the methyl ester of 3-allyl-4-methyl-benzoic acid with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695) or methanol. nih.govgoogle.com The reaction mixture is typically refluxed for several hours. google.com Upon cooling, the product, 3-Allyl-4-methyl-benzoic acid hydrazide, often precipitates out of the solution and can be collected by filtration.
Table 2: Conventional Hydrazinolysis Reaction
| Parameter | Condition |
| Starting Material | Methyl 3-allyl-4-methyl-benzoate |
| Reagent | Hydrazine Hydrate (85-100%) |
| Solvent | Methanol or Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-20 hours |
This method is widely applicable and generally provides high yields of the desired hydrazide. nih.gov
Advanced Synthetic Techniques for Hydrazide Generation
To improve reaction times and yields, modern synthetic techniques can be employed. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. chemmethod.com The hydrazinolysis of benzoic acid esters can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes. chemmethod.com This technique not only offers a faster route but is also considered a more environmentally friendly approach due to reduced energy consumption. chemmethod.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis
| Method | Reaction Time | Typical Yield |
| Conventional Reflux | 4-20 hours | Good to High |
| Microwave-Assisted | 3-10 minutes | High to Excellent |
Derivatization Strategies for this compound
The resulting this compound possesses a reactive hydrazide functional group that can be readily derivatized to create a library of related compounds. A common derivatization is the formation of hydrazones through condensation with various aldehydes and ketones. orientjchem.org
This reaction typically involves stirring the hydrazide with a slight excess of the chosen aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). orientjchem.org The reaction is often carried out at room temperature or with gentle heating. The resulting hydrazone can then be isolated and purified. This approach allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
A primary and widely utilized reaction of aromatic hydrazides is the acid-catalyzed condensation with aldehydes and ketones to form hydrazones, also known as Schiff bases. orientjchem.org This nucleophilic addition reaction involves the terminal nitrogen of the hydrazide attacking the electrophilic carbonyl carbon. The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a catalytic amount of a strong acid like glacial acetic acid or sulfuric acid to facilitate the dehydration step, leading to the formation of the C=N double bond characteristic of hydrazones. orientjchem.orgresearchgate.net
The process is generally high-yielding and straightforward, making it a popular method for generating diverse libraries of compounds. researchgate.net For instance, substituted benzohydrazides are commonly reacted with various aromatic aldehydes to produce a range of N'-benzylidene-benzohydrazide derivatives. orientjchem.org The reaction progress can be conveniently monitored using thin-layer chromatography (TLC). orientjchem.orgchemmethod.com
Table 1: Examples of Hydrazone Synthesis from Aromatic Hydrazides
| Hydrazide Precursor | Carbonyl Compound | Solvent/Catalyst | Resulting Hydrazone | Reference |
|---|---|---|---|---|
| Substituted benzohydrazides | 4-allyloxy benzaldehyde | Ethanol / Glacial Acetic Acid | Benzoic acid (4-allyloxy-benzylidene)-hydrazide series | orientjchem.org |
| 4-(trifluoromethyl)benzohydrazide | Substituted benzaldehydes | Methanol | N'-(substituted-benzylidene)-4-(trifluoromethyl)benzohydrazides | nih.gov |
Cyclization Reactions to Diverse Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Triazoles)
The hydrazide and hydrazone derivatives serve as key intermediates for the synthesis of various five-membered heterocyclic rings, which are significant pharmacophores in medicinal chemistry.
1,3,4-Oxadiazoles
The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester functionalities and can be synthesized from hydrazide precursors through several cyclization strategies. researchgate.net
One common method is the oxidative cyclization of acylhydrazones (formed as described in 2.3.1). This transformation can be achieved using various oxidizing agents. A transition-metal-free approach employs molecular iodine in the presence of a base like potassium carbonate. organic-chemistry.org Other reagents such as iodine and yellow mercuric oxide have also been reported for this purpose. journalagent.com
Alternatively, 1,3,4-oxadiazoles can be formed via dehydrative cyclization of 1,2-diacylhydrazine intermediates. These intermediates are prepared by reacting acid hydrazides with carboxylic acids or acid chlorides. The subsequent cyclization is promoted by dehydrating agents like phosphorus oxychloride, thionyl chloride, or triflic anhydride. researchgate.netnih.gov Microwave irradiation has also been employed as an eco-friendly method to accelerate the synthesis of 1,3,4-oxadiazole derivatives from Schiff bases and acetic anhydride. chemmethod.com
Table 2: Selected Synthetic Routes to 1,3,4-Oxadiazoles
| Precursor | Reagent(s) | Method | Product | Reference |
|---|---|---|---|---|
| Acylhydrazones | I₂, K₂CO₃ | Oxidative Cyclization | 2,5-Disubstituted-1,3,4-oxadiazoles | organic-chemistry.org |
| Acylhydrazones | Acetic Anhydride | Condensative Cyclization | 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles | journalagent.com |
| Diacylhydrazines | Triflic Anhydride, Pyridine | Dehydrative Cyclization | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |
Triazoles
Hydrazides are also valuable precursors for synthesizing triazole rings. For the synthesis of 1,2,4-triazoles, a common route involves the conversion of a benzoic acid hydrazide into a potassium dithiocarbazinate intermediate. This intermediate is then cyclized with hydrazine to form the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol ring system. nepjol.info The resulting amino-triazole can be further reacted with aldehydes to form Schiff bases. nepjol.info
Hydrazones can also act as precursors for both 1,2,3- and 1,2,4-triazole (B32235) systems through various metal-catalyzed or metal-free cyclization reactions, often involving reactions with other nitrogen sources. frontiersin.orgnih.gov For example, copper-catalyzed methods have been developed for the synthesis of N₂-aryl-1,2,3-triazoles from bis(arylhydrazones). frontiersin.orgnih.gov
Purification and Characterization Methodologies in Synthetic Organic Chemistry
The successful synthesis of this compound derivatives relies on robust methods for purification and unambiguous structural confirmation.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the structures of newly synthesized compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For a hydrazide precursor, characteristic bands include N-H stretching vibrations around 3200-3300 cm⁻¹ and a C=O (amide I) stretching band around 1640-1690 cm⁻¹. chemmethod.comnepjol.info Upon conversion to a hydrazone, a new C=N stretching vibration appears around 1600 cm⁻¹, and the N-H bands are retained. researchgate.net In the formation of a 1,3,4-oxadiazole ring, the disappearance of N-H and C=O bands from the hydrazide and the appearance of C=N and C-O-C stretching bands are key indicators of successful cyclization. chemmethod.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR: In the ¹H NMR spectrum of a hydrazide-hydrazone in a solvent like DMSO-d₆, the amide proton (NH-CO) typically appears as a singlet at a downfield chemical shift (δ 11.2–12.2 ppm). nih.gov The imine proton (N=CH) resonates around δ 8.3–8.9 ppm. nih.gov Protons of the aromatic rings, as well as the specific allyl and methyl groups of the target compound, would appear in their expected regions.
¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The carbonyl carbon of the hydrazide-hydrazone typically resonates around δ 162–163 ppm, while the imine carbon (C=N) appears in the δ 142–150 ppm range. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used. massspectra.comrsc.org The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), confirming the molecular formula. rsc.org The fragmentation patterns can also provide structural information; for example, the cleavage of the N-N bond is a common fragmentation pathway in hydrazones. massspectra.com
Table 3: Key Spectroscopic Data for Hydrazide and Hydrazone Analogues
| Technique | Functional Group / Proton | Characteristic Signal | Reference |
|---|---|---|---|
| IR (cm⁻¹) | Hydrazide N-H | 3200 - 3300 | chemmethod.comnepjol.info |
| Hydrazide C=O | 1640 - 1690 | chemmethod.comnepjol.info | |
| Hydrazone C=N | ~1600 | researchgate.net | |
| ¹H NMR (ppm) | Amide NH (in DMSO-d₆) | 11.2 - 12.2 | nih.gov |
| Imine CH=N (in DMSO-d₆) | 8.3 - 8.9 | nih.gov | |
| ¹³C NMR (ppm) | Carbonyl C=O | 162 - 163 | nih.gov |
Chromatographic and Crystallographic Characterization Techniques
Chromatographic Techniques: Chromatography is essential for both monitoring reactions and purifying products.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction, allowing for the determination of the optimal reaction time and conditions. orientjchem.orgresearchgate.net
Column Chromatography: This technique is a standard method for the purification of the synthesized compounds from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purity assessment of the compounds and for analytical studies, such as evaluating the binding of benzoic acid analogues to enzymes. nih.gov
Crystallographic Techniques: Single-crystal X-ray diffraction provides the most definitive structural proof. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a molecule, confirming connectivity, conformation, and stereochemistry. nih.govmdpi.com For novel hydrazone or heterocyclic derivatives, obtaining a single crystal suitable for X-ray analysis is a primary goal for unambiguous structure elucidation. researchgate.netmdpi.com The resulting data includes precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding in the crystal lattice. mdpi.com
Table 4: Example of Crystallographic Data for a Hydrazone Derivative
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil | Triclinic | P-1 | nih.gov |
| Isatin-s-triazine hydrazone derivative 6c | Triclinic | P-1 | mdpi.com |
Comprehensive Search Reveals No Specific Biological Activity Data for this compound
The user's request was highly specific, demanding an article focused solely on "this compound" and strictly adhering to a detailed outline of its biological activities. This includes:
Antibacterial Activity Profiling: Studies on Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens, and molecular mechanisms.
Antifungal Efficacy: Investigations into its effect on fungal pathogens.
Antitubercular and Antimycobacterial Activity: Research on its efficacy against Mycobacterium tuberculosis and other mycobacteria.
While a significant body of research exists for the broader class of benzoic acid hydrazide derivatives, none of the retrieved studies specifically name or investigate the compound with the 3-allyl and 4-methyl substitution pattern. The available literature discusses related but structurally distinct molecules, such as hydrazones derived from 4-methylbenzohydrazide (B1294431) or benzoic acid hydrazides with different substitution patterns.
Given the strict constraint to focus exclusively on "this compound" and to ensure scientific accuracy, it is not possible to generate the requested article. Extrapolating data from related but different compounds would be scientifically unsound and would violate the explicit instructions provided.
Therefore, content for the specified sections and subsections regarding the biological activity of this compound cannot be provided.
Biological Activity Investigations and Mechanistic Elucidation of Benzoic Acid Hydrazide Derivatives
Antimicrobial Research Perspectives
Antitubercular and Antimycobacterial Activity Studies
Molecular Mechanisms of Antitubercular Action
The molecular mechanisms of action for benzoic acid hydrazide derivatives, while not specifically elucidated for 3-Allyl-4-methyl-benzoic acid hydrazide, are often presumed to be similar to that of isoniazid (B1672263). The primary target for isoniazid is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. orientjchem.org
It is hypothesized that many benzoic acid hydrazide derivatives may also target the mycolic acid biosynthesis pathway. orientjchem.org Molecular docking studies on some derivatives have supported this hypothesis, showing potential binding interactions with the active site of InhA. orientjchem.org The hydrazide moiety is a key structural feature that is often implicated in the biological activity of this class of compounds. hygeiajournal.commdpi.com
Antiviral Research Applications
The antiviral potential of hydrazide and hydrazone derivatives has been explored, although specific studies on this compound are not available in the current literature. The broad biological activity of hydrazones has prompted investigations into their efficacy against various viral pathogens. nih.govhygeiajournal.com These studies often involve screening the compounds against a panel of viruses to determine their inhibitory effects on viral replication.
Anticancer Research Frameworks
Programmed Cell Death (Apoptosis) Induction Mechanisms
The induction of apoptosis is a common mechanism through which anticancer agents exert their effects. For the broader class of hydrazone derivatives, some studies have investigated their ability to induce programmed cell death in cancer cells.
The caspase cascade is a central component of the apoptotic pathway. Activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
While there is no specific information on the effect of this compound on caspase activation, research on other hydrazone derivatives has sometimes included investigations into their pro-apoptotic mechanisms. These studies may involve assays to measure the activity of key caspases in cancer cells treated with the compound. An increase in caspase-3 activity, for example, would be indicative of apoptosis induction.
Mitochondrial Outer Membrane Permeabilization
Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical event in the intrinsic pathway of apoptosis, or programmed cell death. This process leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, effectively committing the cell to death. The regulation of MOMP is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. While direct studies on the effect of this compound on MOMP are not available, the known influence of related compounds on the Bcl-2 family suggests a potential for interaction with this pathway. The permeabilization of the outer mitochondrial membrane allows for the passage of proteins that activate caspases, the executioner enzymes of apoptosis.
Modulation of Anti-apoptotic Protein Expression (e.g., Bcl-2 family)
The Bcl-2 family of proteins are central regulators of apoptosis, consisting of both pro-apoptotic and anti-apoptotic members. The balance between these opposing factions determines the cell's fate. Several studies have demonstrated the ability of benzoic acid and benzimidazole (B57391) derivatives to modulate the expression of these proteins, particularly the anti-apoptotic members like Bcl-2, Mcl-1, and Bfl-1.
For instance, certain benzimidazole derivatives have been shown to induce apoptosis by significantly reducing both the mRNA and protein levels of Bcl-2 in cancer cells. researchgate.net This downregulation of Bcl-2 disrupts the cell's natural defense against apoptosis, leading to cell death. researchgate.net Specifically, compounds designated as C1 and D1 in one study demonstrated a significant decrease in Bcl-2 expression in glioblastoma, prostate, breast, and lung cancer cell lines. researchgate.net Another study highlighted that benzimidazole derivatives 4c and 4e induced apoptosis by decreasing the anti-apoptotic Bcl-2 protein while increasing levels of the pro-apoptotic Bax protein. nih.gov
Furthermore, a class of 2,5-substituted benzoic acid derivatives has been designed to act as dual inhibitors of Mcl-1 and Bfl-1, two other critical anti-apoptotic proteins. nih.gov This demonstrates that the benzoic acid scaffold can be effectively modified to target specific members of the Bcl-2 family.
| Compound Class | Specific Derivative(s) | Target Protein(s) | Observed Effect | Cell Lines |
|---|---|---|---|---|
| Benzimidazole Derivatives | C1, D1 | Bcl-2 | Reduced mRNA and protein levels | T98G, PC3, MCF-7, H69AR |
| Benzimidazole Derivatives | 4c, 4e | Bcl-2 | Decreased protein levels | Not specified |
| 2,5-Substituted Benzoic Acids | Not specified | Mcl-1, Bfl-1 | Dual inhibition | Not specified |
Cell Cycle Progression Modulation
The cell cycle is a series of events that takes place in a cell as it grows and divides. The ability to interfere with this process is a key characteristic of many anti-cancer agents.
Several hydrazide derivatives have been found to induce cell cycle arrest at various phases. For example, a study on new acyl hydrazides and 1,3,4-oxadiazole (B1194373) derivatives of 2-(4-substituted-phenoxymethyl)-benzoic acids found that compounds 7, 8, and 9 caused a blockage of the G1 phase of the cell cycle in HCT-8 and HT-29 cell lines. nih.gov In another study, benzimidazole-based 1,3,4-oxadiazole derivatives were also shown to effectively suppress cell cycle progression. nih.gov Specifically, compounds 10 and 13 were found to arrest the cell cycle in different phases depending on the cell line; for instance, in A549 cells, compound 10 arrested the cycle in the S and G2 phases, while compound 13 caused arrest in the G1 and S phases. mdpi.com
| Compound Class | Specific Derivative(s) | Phase of Arrest | Cell Lines |
|---|---|---|---|
| Acyl Hydrazides/1,3,4-Oxadiazoles | 7, 8, 9 | G1 | HCT-8, HT-29 |
| Benzimidazole-based 1,3,4-Oxadiazoles | 10 | S, G2 | A549 |
| 13 | G1, S | A549 |
The progression through the different phases of the cell cycle is driven by a family of enzymes called cyclin-dependent kinases (CDKs). nih.gov Consequently, the inhibition of CDKs is a major target for cancer therapy. nih.gov While the aforementioned studies demonstrate that benzoic acid hydrazide derivatives can induce cell cycle arrest, the direct mechanism of CDK regulation by these specific compounds is not always elucidated. However, it is a plausible mechanism for the observed cell cycle effects. For example, the downregulation of cell cycle proteins CyclinB1 and CDK-1 was observed with a different class of compounds, suggesting that this is a potential pathway for benzoic acid hydrazides as well. researchgate.net
Angiogenesis and Receptor Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Therefore, the inhibition of angiogenesis is a key anti-cancer strategy. Some hydrazone derivatives have been investigated as potential inhibitors of angiogenesis. nih.gov
In terms of receptor inhibition, various derivatives have shown activity against key signaling proteins. For example, some benzimidazole derivatives have been reported to act as topoisomerase inhibitors and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov The inhibition of EGFR, a key receptor in cell growth and proliferation, is a well-established anti-cancer strategy. Similarly, certain benzimidazole-based derivatives have been identified as dual inhibitors of EGFR and BRAFV600E, another important protein in cancer signaling pathways. nih.gov
Reactive Oxygen Species Generation and DNA Intercalation
The generation of reactive oxygen species (ROS) can induce oxidative stress and damage cellular components, including DNA, leading to apoptosis. The role of benzoic acid hydrazide derivatives in ROS modulation appears to be complex, with some studies reporting antioxidant (ROS-scavenging) properties while others suggest pro-oxidant effects. pensoft.netnih.gov For example, 4-hydrazinobenzoic acid derivatives have been investigated for their antioxidant activity. nih.govacs.org Conversely, some benzoic acid derivatives can react to form radicals in the presence of light and oxygen. researchgate.net
DNA intercalation is a mechanism by which molecules can insert themselves between the base pairs of DNA, disrupting its structure and function and inhibiting replication and transcription. This is a mechanism of action for several anti-cancer drugs. Studies on acridine-based N-acylhydrazone derivatives have suggested that they can bind to DNA through partial intercalation or groove binding. mdpi.com Other research has shown that phthalazine-based derivatives can act as DNA intercalators and topoisomerase II inhibitors. tandfonline.com Additionally, some hydrazine (B178648) derivatives have been found to form adducts with DNA, leading to methylation of guanine (B1146940) bases. nih.gov
Structure Activity Relationship Sar and Rational Design Principles for Benzoic Acid Hydrazides
Impact of Substituent Modifications on Bioactivity Profiles
Role of the Allyl Moiety on Pharmacological Action and Membrane Permeability
The allyl group, a methylene (B1212753) bridge attached to a vinyl group, is a common motif in many natural and synthetic bioactive molecules. acs.orgnih.gov Its incorporation into a drug candidate like 3-Allyl-4-methyl-benzoic acid hydrazide can have several significant impacts:
Lipophilicity and Permeability: The nonpolar nature of the allyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the cell membrane, which may be crucial for reaching intracellular targets.
Target Interaction: The allyl moiety can participate in hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity. Furthermore, allylic structures are present in many natural products and drugs known to have anticancer activity. researchgate.netresearchgate.net In some cases, allylic sulfur compounds can interact with key thiol groups of biological proteins, leading to their inactivation. acs.orgnih.gov
Metabolic Activation: The double bond in the allyl group can be a site for metabolic reactions, such as oxidation. While this can lead to inactivation and clearance, in some instances, metabolic oxidation of an allylic moiety can generate an active metabolite responsible for the therapeutic effect. researchgate.net
Influence of Methyl Substitution on Biological Efficacy
The methyl group, though simple, can profoundly influence a molecule's biological profile through steric and electronic effects. In the context of this compound, the methyl group at the 4-position may:
Modulate Electronic Properties: As an electron-donating group, the methyl substituent can influence the electron density of the aromatic ring, which may affect binding to target proteins.
Enhance Lipophilicity: Similar to the allyl group, the methyl group increases lipophilicity, which can impact solubility and membrane permeability.
Steric Effects: The methyl group can provide a steric hindrance that either promotes a specific, bioactive conformation or prevents unwanted metabolism at an adjacent site, thereby increasing the compound's metabolic stability. Studies on related hydrazone structures have shown that the presence of a methyl substituent can shield nearby protons. beilstein-journals.org
Effects of Halogenation and Other Electron-Withdrawing Groups on Activity
To understand the unique contribution of the allyl and methyl groups, it is useful to compare them with other common substituents. Halogenation (F, Cl, Br, I) is a frequent strategy in drug design.
Electronic Effects: Halogens are electron-withdrawing groups that can significantly alter the electronic nature of the phenyl ring, influencing pKa and hydrogen bonding capabilities. researchgate.net For instance, in some series of hydrazide-hydrazones, compounds substituted with halogen groups exhibited significant anti-inflammatory effects. nih.gov
Lipophilicity and Binding: Halogens can increase lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can enhance binding affinity. Studies on 4-benzamidobenzoic acid hydrazide derivatives showed that compounds with a chloro substituent were the most potent inhibitors of soluble epoxide hydrolase. nih.gov Similarly, 4-fluorobenzoic acid hydrazide derivatives have demonstrated potent antimicrobial and antituberculosis activity. nih.gov
The following table summarizes the potential influence of different substituents on a generic benzoic acid hydrazide scaffold.
| Substituent | Position | Predicted Effect on Lipophilicity | Electronic Effect | Potential Impact on Bioactivity |
| Allyl | 3 | Increase | Weakly electron-donating | Enhanced membrane permeability; potential for specific hydrophobic interactions. |
| Methyl | 4 | Increase | Electron-donating | Increased metabolic stability; modulation of electronic properties for receptor binding. |
| Chloro | 4 | Significant Increase | Electron-withdrawing | Potential for halogen bonding; altered pKa; enhanced potency in some enzyme systems. nih.gov |
| Fluoro | 4 | Moderate Increase | Electron-withdrawing | Can block metabolic sites; potential for specific hydrogen bond interactions. nih.govnih.gov |
| Nitro | 3 | Moderate Increase | Strongly electron-withdrawing | Strong electronic pull may be key for certain receptor interactions. beilstein-journals.org |
Hydrazide/Hydrazone Moiety as a Key Pharmacophore in Ligand Design
The hydrazide (-CONHNH2) and its corresponding hydrazone (-CONHN=CR1R2) derivatives are central to the bioactivity of this class of compounds. mdpi.comphytojournal.com This moiety is not merely a linker but an active pharmacophore with several key functions:
Hydrogen Bonding: The -NH and C=O groups are excellent hydrogen bond donors and acceptors, respectively, allowing for strong and specific interactions with amino acid residues in target proteins. nih.gov
Chelating Properties: The hydrazone moiety can coordinate with metal ions, which is a crucial mechanism for the inhibition of metalloenzymes. nih.gov
Structural Rigidity: When converted to a hydrazone, the C=N double bond introduces a degree of rigidity to the molecule, which can lock it into a bioactive conformation, reducing the entropic penalty of binding.
Versatility: The hydrazide group is a versatile synthetic handle, readily reacting with aldehydes and ketones to generate a diverse library of hydrazone derivatives for SAR studies. nih.govnih.govchemmethod.com This allows for extensive exploration of the chemical space around the core scaffold.
Evidence suggests that the hydrazone moiety itself can act as a pharmacophore for the inhibition of enzymes like cyclooxygenase (COX). nih.govnih.gov
Conformational Analysis and Bioisosteric Replacements in Lead Optimization
The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational analysis of benzoic acid hydrazides helps in understanding the spatial arrangement of the key pharmacophoric features. The flexibility around the amide and N-N bonds allows the molecule to adopt various conformations, and identifying the low-energy, bioactive conformation is key for rational drug design. nih.gov
Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For the hydrazide/hydrazone moiety, which can be susceptible to hydrolysis under acidic conditions, several bioisosteric replacements could be considered: nih.gov
Amides and Esters: These can mimic some of the hydrogen bonding capabilities of the hydrazone linker while offering different stability profiles. nih.gov
Stable Heterocycles: Rings such as 1,3,4-oxadiazole (B1194373) or triazole can be used to replace the hydrazide moiety. hyphadiscovery.com These rings are often metabolically stable and can position substituents in a similar spatial orientation to the parent hydrazone.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Hydrazide (-CONHNH2) | 1,3,4-Oxadiazole | Improved metabolic stability; mimics hydrogen bond acceptor properties. hyphadiscovery.com |
| Hydrazone (-CONHN=CH-) | Amide (-CONHCH2-) | Increased stability to hydrolysis; retains key hydrogen bonding features. nih.gov |
| Hydrazone (-CONHN=CH-) | Thioamide (-CSNHCH2-) | Alters hydrogen bonding properties (weaker acceptor, stronger donor) and stability. hyphadiscovery.com |
| Phenyl Ring | Pyridyl or Thienyl Ring | Modulate solubility, pKa, and metabolic profile; introduce new interaction points. cambridgemedchemconsulting.com |
Scaffold Hopping and Lead Optimization Strategies within the Hydrazide Class
Scaffold hopping is a powerful lead optimization technique that involves replacing the central core of a molecule with a structurally different scaffold while preserving the key binding interactions. nih.govnih.gov This can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. mdpi.comniper.gov.in
Starting from a benzoic acid hydrazide lead, several scaffold hopping strategies could be employed:
Replacing the Benzoic Acid Core: The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, quinoline) to explore new interactions with the target and alter physicochemical properties. mdpi.comresearchgate.net
Fragment-Based Hopping: The entire 3-allyl-4-methyl-benzoyl fragment could be replaced by a different chemical group that presents a similar vector and pharmacophoric features to the target.
Topology-Based Hopping: Using computational methods, novel scaffolds can be designed that maintain the three-dimensional arrangement of key functional groups (the allyl group, the hydrazide, etc.) even if the underlying atomic structure is completely different. nih.gov
These strategies, guided by SAR data, allow medicinal chemists to systematically optimize lead compounds, transforming an initial hit into a viable drug candidate.
Ligand-Target Interaction Specificity and Selectivity
The specificity and selectivity of a ligand for its biological target are paramount in the development of therapeutic agents. Specificity refers to the ability of a compound to bind to a single target, while selectivity describes its ability to differentiate between closely related targets. For benzoic acid hydrazide derivatives, the nature, position, and stereochemistry of substituents on the aromatic ring are critical determinants of these properties.
In the case of this compound, the allyl group at the 3-position and the methyl group at the 4-position would theoretically dictate its binding profile.
Hypothetical Influence of Substituents on Target Interaction:
The Hydrazide Moiety: The benzoic acid hydrazide core is known to act as a key pharmacophore in many biologically active molecules. The -CONHNH2 group can participate in hydrogen bonding with amino acid residues in the active site of a target protein, serving as both a hydrogen bond donor and acceptor. This interaction is often crucial for the initial recognition and binding of the ligand.
The 4-Methyl Group: A methyl group at the 4-position (para-position) of the benzene (B151609) ring is a small, lipophilic substituent. Its presence can influence ligand-target interactions in several ways:
Steric Effects: The size of the methyl group can influence the orientation of the molecule within the binding site, potentially favoring a conformation that enhances interactions of other parts of the molecule, such as the hydrazide group.
Electronic Effects: As an electron-donating group, it can subtly alter the electron density of the aromatic ring, which may impact cation-pi or other electronic interactions with the target.
The 3-Allyl Group: The allyl group (-CH2-CH=CH2) at the 3-position (meta-position) introduces several features that could significantly impact specificity and selectivity:
Increased Lipophilicity: The allyl group is more lipophilic than a methyl group, which could lead to stronger hydrophobic interactions with the target protein.
Conformational Flexibility: The single bonds within the allyl group allow for rotational flexibility, which might enable the ligand to adopt an optimal conformation to fit into a uniquely shaped binding pocket. This adaptability can be a key factor in achieving selectivity for a specific target over other structurally similar proteins.
Potential for Covalent Interactions: The double bond in the allyl group presents a site for potential covalent bond formation with nucleophilic residues (such as cysteine or lysine) in the active site of a target, leading to irreversible inhibition. This mechanism can confer high potency and specificity.
General Principles from Related Compounds:
Studies on other substituted benzoic acid hydrazides have demonstrated that the type and position of substituents are critical for target selectivity. For instance, the introduction of bulky groups can enhance selectivity by preventing the ligand from binding to targets with smaller active sites. Conversely, the strategic placement of hydrogen bond donors and acceptors can favor binding to targets with complementary polar residues.
Without experimental data for this compound, any discussion of its specific ligand-target interactions remains speculative. Further research, including synthesis, biological screening, and structural biology studies (such as X-ray crystallography or NMR spectroscopy) of its complex with a biological target, would be necessary to elucidate its precise mechanism of action, specificity, and selectivity.
Computational Chemistry and in Silico Modeling in 3 Allyl 4 Methyl Benzoic Acid Hydrazide Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
This analysis identifies the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (3-Allyl-4-methyl-benzoic acid hydrazide) and the amino acid residues within the active site of a target protein.
Table 1: Hypothetical Protein-Ligand Interaction Analysis (Note: This table is illustrative as specific research data is unavailable.)
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 234 | Hydrogen Bond | 2.1 |
| LEU 345 | Hydrophobic | 3.8 |
| PHE 456 | Pi-Pi Stacking | 4.2 |
| VAL 237 | van der Waals | 3.5 |
These studies calculate the binding energy (often expressed as a docking score or in kcal/mol) to estimate the strength of the interaction between the ligand and the protein. They also determine the most stable three-dimensional pose of the ligand within the protein's binding pocket. Lower binding energy values typically indicate a more stable and potent interaction.
Table 2: Illustrative Binding Affinity Data (Note: This table is illustrative as specific research data is unavailable.)
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Protein Kinase A | -8.5 | 50 nM |
| Cyclooxygenase-2 | -7.9 | 120 nM |
| Tubulin | -9.1 | 25 nM |
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) and reactivity of molecules. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. youtube.comyoutube.com A small energy gap suggests high reactivity.
Table 3: Example Frontier Molecular Orbital Data (Note: This table is illustrative as specific research data is unavailable.)
| Parameter | Energy Value (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
NCI analysis is a computational tool used to visualize and study weak, non-covalent interactions within a single molecule or between molecules. These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular conformation and crystal packing.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to search large databases of chemical compounds (virtual screening) to identify other molecules that fit the model and are therefore likely to be active.
Table 4: Common Pharmacophore Features (Note: This table is illustrative as specific research data is unavailable.)
| Feature | Description |
| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to a bond. |
| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom. |
| Aromatic Ring | A planar, cyclic, conjugated ring system. |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational dynamics and stability of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred by examining research on structurally related molecules, such as other benzoic acid hydrazide derivatives and compounds containing allyl groups. These simulations provide insights into how the molecule moves, flexes, and maintains its structural integrity in a simulated environment.
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the bond connecting the allyl group to the benzene (B151609) ring, the bond between the benzene ring and the carbonyl group, and the bonds within the hydrazide moiety. MD simulations can map the energy landscape associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. For instance, studies on similar aromatic hydrazides have shown that both syn and anti conformations can exist with respect to the amide bond, with their relative stability influenced by the surrounding chemical environment and intramolecular interactions.
Another important parameter is the radius of gyration (Rg), which describes the compactness of the molecule. Changes in Rg during a simulation can reveal whether the molecule is adopting a more extended or a more compact shape. Furthermore, the analysis of intramolecular hydrogen bonds and interactions with solvent molecules can shed light on the forces that stabilize particular conformations. For example, the hydrazide group can act as both a hydrogen bond donor and acceptor, and these interactions play a crucial role in determining the molecule's preferred three-dimensional structure.
While direct experimental data from MD simulations on this compound is pending, the following table presents typical data obtained from simulations of structurally analogous compounds, offering a glimpse into the kind of insights such studies would provide.
| Simulation Parameter | Value Range (from related compounds) | Significance for this compound |
| RMSD of backbone atoms | 0.5 - 2.5 Å | Indicates the overall structural stability of the molecule. Lower values suggest a stable conformation. |
| Radius of Gyration (Rg) | 1.5 - 4.0 Å | Reflects the compactness of the molecule. Changes can indicate folding or unfolding events. |
| Solvent Accessible Surface Area (SASA) | 150 - 350 Ų | Measures the exposure of the molecule to the solvent, which is important for understanding solubility and interactions. |
| Number of Intramolecular H-bonds | 1 - 3 | Highlights the internal hydrogen bonding network that helps to stabilize the molecular structure. |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Allyl-4-methyl-benzoic acid hydrazide with high purity?
- Methodological Answer : The synthesis typically involves a two-step process: (1) esterification of 3-Allyl-4-methyl-benzoic acid to form the corresponding ethyl ester, followed by (2) hydrazinolysis. For step 1, reflux the acid with ethanol and a catalytic acid (e.g., concentrated H₂SO₄) under anhydrous conditions. For step 2, react the ester with excess hydrazine hydrate (80–100%) in ethanol under reflux for 6–8 hours. Microwave-assisted synthesis can significantly reduce reaction time (e.g., from hours to minutes) while improving yield, as demonstrated in hydrazide syntheses for similar compounds . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the hydrazide moiety (NH-NH₂ protons at δ 4.0–5.0 ppm) and allyl/methyl substituents (allyl protons at δ 5.0–6.0 ppm; methyl at δ 2.0–2.5 ppm). Aromatic protons appear in the δ 7.0–8.0 ppm range .
- FT-IR : Detect N-H stretches (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-N (1250–1350 cm⁻¹) .
- HPLC/TLC : Monitor purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives in microwave-assisted synthesis?
- Methodological Answer : Optimize parameters using response surface methodology (RSM):
- Solvent : Use ethanol or DMF for polar intermediates.
- Temperature : 80–120°C for 5–20 minutes under microwave irradiation.
- Catalyst : Add glacial acetic acid (1–2 drops) to accelerate Schiff base formation in derivative synthesis.
Studies on analogous hydrazides show microwave methods reduce side reactions (e.g., hydrolysis) and improve yields by 20–30% compared to conventional heating .
Q. What strategies are employed to evaluate the inhibitory activity of this compound derivatives against monoamine oxidase (MAO) isoforms?
- Methodological Answer :
- Enzyme Assays : Use recombinant human MAO-A/MAO-B expressed in insect cells. Measure inhibition via fluorometric or spectrophotometric methods (e.g., kynuramine deamination assay at 316 nm).
- Kinetic Analysis : Determine IC₅₀ values and inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.
- Selectivity Screening : Compare inhibition ratios (MAO-B/MAO-A) to assess isoform specificity. Ferulic acid hydrazide derivatives showed MAO-B selectivity >100-fold, suggesting structural analogs like 3-Allyl-4-methyl derivatives may follow similar trends .
Q. How can computational methods predict the binding affinity of this compound derivatives to MAO-B?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B’s FAD-binding pocket. Focus on hydrogen bonds (e.g., with Gln206, Tyr435) and π-π stacking (e.g., with Tyr398).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes.
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity. Prior studies on hydrazide derivatives validated this approach for MAO-B inhibitor design .
Q. What methodologies are used to synthesize heterocyclic compounds from this compound for anticancer applications?
- Methodological Answer :
- Schiff Base Formation : React with aldehydes/ketones (e.g., 4-hydroxybenzaldehyde) in ethanol/glacial acetic acid to form hydrazones. Characterize via LC-MS and test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) .
- Cyclocondensation : Synthesize 1,3,4-oxadiazoles by treating with CS₂/KOH or H₂SO₄. Evaluate antiproliferative activity via MTT assay .
Q. How do structural modifications of this compound influence its efficacy in glycopeptide enrichment techniques?
- Methodological Answer :
- Functionalization : Graft hydrazide groups onto magnetic nanoparticles (e.g., Fe₃O₄@PMAA) via EDC/NHS coupling. Test binding capacity for N-glycopeptides using standard proteins (e.g., IgG).
- Hydrophilicity Optimization : Introduce polyethylene glycol (PEG) spacers to reduce nonspecific adsorption. Studies show hydrazide-functionalized cores achieve >70% specificity in serum glycoproteome profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
